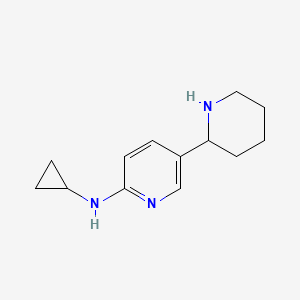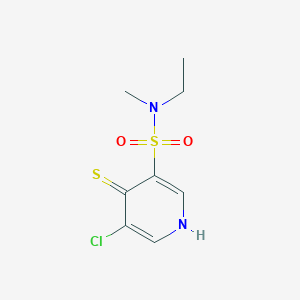
1,5-Diamino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diamino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one is a complex organic compound that features a pyrrole ring substituted with a thiazole ring and a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diamino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Dimethoxyphenyl Group: The thiazole intermediate can be further reacted with a 3,4-dimethoxyphenyl derivative through a coupling reaction.
Formation of the Pyrrole Ring: The final step involves the cyclization of the intermediate to form the pyrrole ring, which can be facilitated by using specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diamino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a potential drug candidate due to its unique structural features.
Materials Science: In the development of novel materials with specific electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 1,5-Diamino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diamino-4-(4-phenylthiazol-2-yl)-1H-pyrrol-3(2H)-one: Lacks the dimethoxy groups, which might affect its reactivity and applications.
1,5-Diamino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1H-pyrrol-2(3H)-one: Differing position of the amino groups can lead to different chemical properties.
Uniqueness
The presence of the 3,4-dimethoxyphenyl group in 1,5-Diamino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one imparts unique electronic and steric properties, potentially enhancing its reactivity and making it suitable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C15H16N4O3S |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
1-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C15H16N4O3S/c1-21-11-4-3-8(5-12(11)22-2)9-7-23-15(18-9)13-10(20)6-19(17)14(13)16/h3-5,7,16,20H,6,17H2,1-2H3 |
InChI-Schlüssel |
ANMSUDCQZTTYKX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)N)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl (2S)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B11815968.png)







![2-chloro-N-[2-[5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B11816020.png)

![Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane](/img/structure/B11816040.png)
![6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,4-diphenylnicotinonitrile)](/img/structure/B11816043.png)

![2-Iodo-6-nitrobenzo[d]thiazole](/img/structure/B11816055.png)
